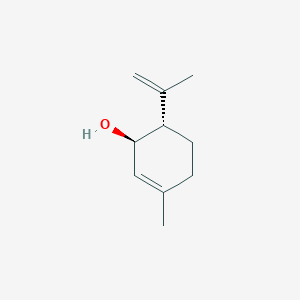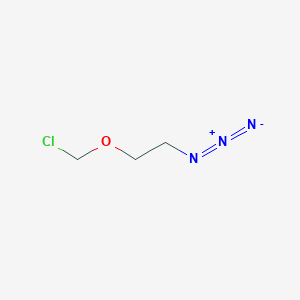
3-Amino-5-hydroxy-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzoic acid, featuring an amino group, a hydroxyl group, and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent amino group introduction. The reaction conditions typically involve the use of nitric acid for nitration, followed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-5-hydroxy-4-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxy-4-methoxybenzoic acid involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure but with different positioning of functional groups.
3-Amino-4-methoxybenzoic acid: Lacks the hydroxyl group present in 3-Amino-5-hydroxy-4-methoxybenzoic acid.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions compared to its similar compounds .
Properties
CAS No. |
80547-66-6 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-amino-5-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
SSIDFDGMYIYYBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)


![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)


![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)




![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
